

Application Notes and Protocols for Western Blot Analysis of Pgd1 in Yeast

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Compound of Interest

Compound Name: *Pgd1*

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Introduction

Pgd1 (Protein essential for growth on glucose and galactose, also known as Med3) is a key component of the Mediator complex in *Saccharomyces cerevisiae* (baker's yeast).^{[1][2]} The Mediator complex is a large, multi-subunit protein assembly that acts as a crucial transcriptional co-regulator, bridging gene-specific transcription factors with the general RNA polymerase II (Pol II) machinery.^{[1][3]} **Pgd1p** is specifically part of the 'tail' module of this complex, which is often the primary point of contact for transcriptional activators.^{[1][4]} Given its role in regulating the expression of a wide array of genes, studying **Pgd1p** and its interactions is vital for understanding cellular responses to environmental signals and stress.

This document provides a comprehensive protocol for the detection and semi-quantitative analysis of **Pgd1p** in yeast lysates using Western blotting. This technique allows for the verification of **Pgd1p** expression, assessment of its approximate molecular weight, and comparison of its relative abundance under different experimental conditions.

Target Protein Details

| Property | Value | Reference |
|-----------------------------|--|-----------|
| Protein Name | Mediator of RNA polymerase II transcription subunit 3 | [2][5] |
| Gene Name | PGD1 / YGL025C / MED3 | [1][5] |
| Organism | Saccharomyces cerevisiae (Baker's Yeast) | [2] |
| Amino Acid Length | 397 | [1][2] |
| Calculated Molecular Weight | ~43.1 kDa | [2] |
| Subcellular Localization | Nucleus | [4] |
| Function | Component of the Mediator complex tail module, involved in transcriptional regulation. | [1] |

Experimental Protocols

This section details a robust methodology for the Western blot analysis of **Pgd1p**, from yeast cell culture to signal detection.

Part 1: Yeast Protein Lysate Preparation

Extraction of total protein from yeast requires efficient cell wall disruption. The following protocol is a common method using alkaline lysis and heat.

Materials:

- Yeast culture grown to mid-log phase (OD600 ≈ 0.5-0.8)
- Sterile water
- 0.2 M NaOH
- 2x Laemmli Sample Buffer (4% SDS, 20% glycerol, 120 mM Tris-Cl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol)

- Microcentrifuge and tubes
- Heating block or water bath

Procedure:

- Harvest yeast cells from your culture by centrifugation (e.g., 5 minutes at 3,500 rpm).[6]
- Resuspend the cell pellet in 100 μ L of sterile water.
- Add 100 μ L of 0.2 M NaOH and incubate at room temperature for 5 minutes to permeabilize the cells.[7]
- Pellet the cells by centrifugation (e.g., 3 minutes at 14,000 rpm).[8]
- Carefully discard the supernatant.
- Resuspend the cell pellet in 50-100 μ L of 2x Laemmli Sample Buffer.[7]
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and complete lysis. [9][10]
- Centrifuge at maximum speed for 5 minutes to pellet cell debris.[7]
- Carefully transfer the supernatant, which contains the total protein lysate, to a new, clean tube.
- Determine the protein concentration using a suitable method like the Bradford or BCA assay. Ensure compatibility with SDS in the sample buffer or dilute samples appropriately.[6][11]

Part 2: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Materials:

- Polyacrylamide gels (e.g., 10-12% acrylamide for a ~43 kDa protein)
- 1x SDS Running Buffer

- Protein molecular weight marker
- Electrophoresis apparatus

Procedure:

- Assemble the electrophoresis apparatus according to the manufacturer's instructions.
- Load 20-50 µg of total protein lysate into each well of the SDS-PAGE gel.[\[9\]](#)
- Load 5-10 µL of a pre-stained protein molecular weight marker into one lane.
- Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel (approximately 1-1.5 hours).[\[10\]](#)

Part 3: Protein Transfer (Blotting)

Materials:

- PVDF or Nitrocellulose membrane (0.45 µm pore size)
- Methanol (for PVDF membrane activation)
- 1x Transfer Buffer (e.g., Tris-Glycine with 20% methanol)
- Filter paper
- Transfer apparatus (wet or semi-dry)

Procedure:

- Pre-soak the gel in 1x Transfer Buffer for 10-15 minutes.
- If using a PVDF membrane, activate it by immersing in methanol for 1 minute, followed by a brief rinse in deionized water, and then equilibrate in 1x Transfer Buffer.[\[12\]](#) If using nitrocellulose, equilibrate directly in Transfer Buffer.
- Soak filter papers in 1x Transfer Buffer.

- Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped between layers: filter paper, gel, membrane, filter paper.[12]
- Place the sandwich in the transfer apparatus and perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1-2 hours or overnight at a lower voltage in a cold room).[6][12]
- After transfer, you can briefly stain the membrane with Ponceau S solution to visualize total protein and confirm transfer efficiency.[6][13] Destain with water or TBST washes.

Part 4: Immunodetection

Reagent Concentrations & Incubation Times

| Step | Reagent | Typical Concentration / Dilution | Incubation Time | Temperature |
|--------------------|---|----------------------------------|---------------------|-------------------|
| Blocking | 5% non-fat dry milk or 5% BSA in TBST | N/A | 1 hour | Room Temp. |
| Primary Antibody | Anti-Pgd1/Med3 Antibody | Start with 1:1000 dilution | 1 hr to Overnight | Room Temp. or 4°C |
| Secondary Antibody | HRP-conjugated anti-rabbit/mouse IgG | 1:2000 - 1:10000 | 1 hour | Room Temp. |
| Washing | 1x TBST (Tris-Buffered Saline, 0.1% Tween 20) | N/A | 3 x 10 minutes each | Room Temp. |

Procedure:

- Place the membrane in a container and block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature with gentle agitation.[9]

- Discard the blocking solution and add the primary antibody diluted in fresh blocking buffer. Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[\[14\]](#)
- Remove the primary antibody solution (this can often be saved and reused).
- Wash the membrane three times with 1x TBST for 10 minutes each time to remove unbound primary antibody.[\[9\]](#)
- Add the HRP-conjugated secondary antibody, diluted in blocking buffer. Incubate for 1 hour at room temperature with gentle agitation.[\[15\]](#)
- Discard the secondary antibody solution.
- Wash the membrane four times with 1x TBST for 5-10 minutes each to remove unbound secondary antibody.[\[12\]](#)[\[15\]](#)

Part 5: Signal Detection and Analysis

Materials:

- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system or X-ray film

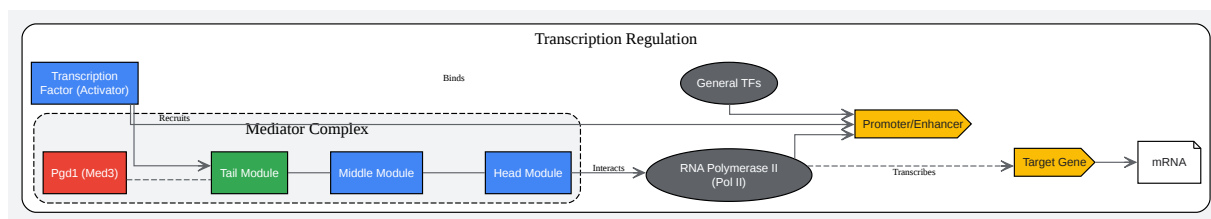
Procedure:

- Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.
- Incubate the membrane completely with the ECL substrate for 1-5 minutes.[\[9\]](#)
- Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film in a darkroom.[\[9\]](#)[\[12\]](#) Multiple exposure times may be necessary to achieve an optimal signal without saturation.
- Analyze the resulting bands. The band corresponding to **Pgd1p** should appear at approximately 43 kDa. The intensity of the band can be quantified using densitometry

software (e.g., ImageJ) and normalized to a loading control (like Pgk1 or total protein stain) for semi-quantitative analysis.[16]

Visualizations

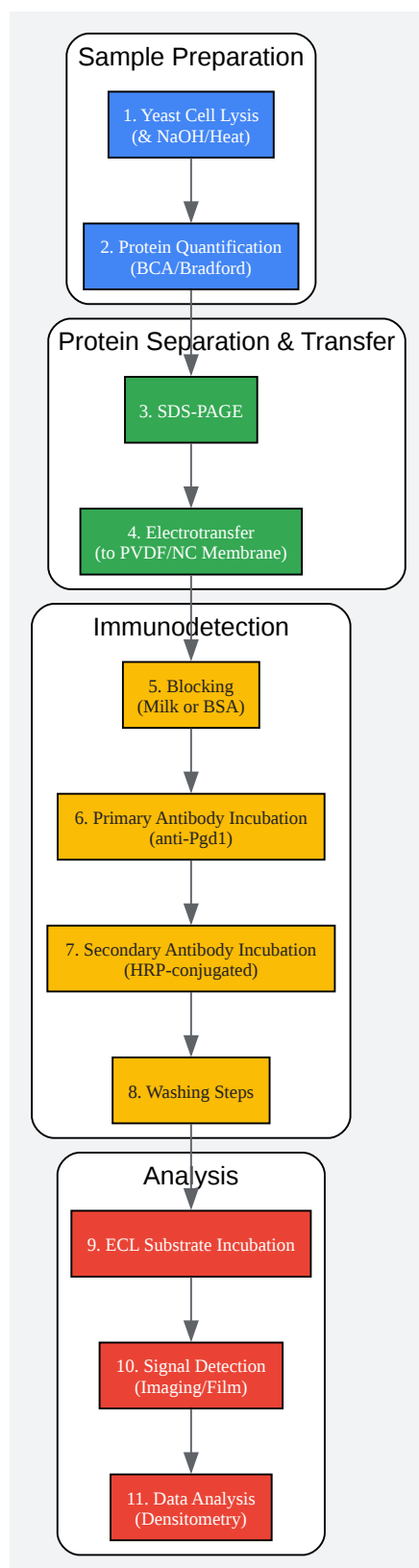
Signaling Pathway Diagram



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Caption: **Pgd1**'s role in the Mediator complex transcriptional pathway.

Experimental Workflow Diagram



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Caption: Key stages of the Western blot protocol for **Pgd1** detection.

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